N~1~-(3,4-dimethoxyphenethyl)-2-[1-oxo-2(1H)-phthalazinyl]acetamide
Description
N¹-(3,4-Dimethoxyphenethyl)-2-[1-oxo-2(1H)-phthalazinyl]acetamide is a heterocyclic acetamide derivative featuring a phthalazinyl core substituted with a 1-oxo group and an acetamide linker connected to a 3,4-dimethoxyphenethyl moiety. The compound’s design aligns with strategies to optimize central nervous system (CNS) penetration, leveraging low hydrogen bond donors/acceptors and rotatable bonds—key parameters for blood-brain barrier permeability .
Properties
Molecular Formula |
C20H21N3O4 |
|---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(1-oxophthalazin-2-yl)acetamide |
InChI |
InChI=1S/C20H21N3O4/c1-26-17-8-7-14(11-18(17)27-2)9-10-21-19(24)13-23-20(25)16-6-4-3-5-15(16)12-22-23/h3-8,11-12H,9-10,13H2,1-2H3,(H,21,24) |
InChI Key |
BNUPNDCTRKHZFU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CN2C(=O)C3=CC=CC=C3C=N2)OC |
Origin of Product |
United States |
Preparation Methods
Key Intermediates:
-
2-(1-Oxo-2(1H)-phthalazinyl)acetic acid : Prepared by alkylation of phthalazinone with bromoacetic acid.
-
3,4-Dimethoxyphenethylamine : Synthesized via reduction of 3,4-dimethoxyphenylacetonitrile.
Stepwise Coupling Approach
Synthesis of 2-(1-Oxo-2(1H)-Phthalazinyl)Acetic Acid
Procedure :
Activation of Carboxylic Acid
Method : Convert 2-(1-oxo-2(1H)-phthalazinyl)acetic acid to its acyl chloride using thionyl chloride (SOCl₂) in dry dichloromethane (DCM) at 0°C.
Key Data :
Amide Bond Formation
Procedure : React the acyl chloride with 3,4-dimethoxyphenethylamine in DCM using triethylamine (TEA) as a base.
Optimization :
-
Molar Ratio : 1:1.2 (acid:amine) to minimize side reactions.
-
Workup : Wash with 5% HCl, saturated NaHCO₃, and brine.
Yield : 82–88%.
One-Pot Multi-Component Synthesis
Procedure : Combine phthalic anhydride, hydrazine hydrate, and bromoacetic acid in a single reactor, followed by in situ activation and coupling with 3,4-dimethoxyphenethylamine.
Advantages : Reduced purification steps.
Conditions :
Alternative Pathways
Ullmann Coupling Strategy
Method : Couple preformed 2-(1-oxo-2(1H)-phthalazinyl)acetamide with 3,4-dimethoxyphenethyl bromide using CuI/L-proline catalysis.
Conditions :
Enzymatic Amidation
Innovative Approach : Use lipase B from Candida antarctica (CAL-B) to catalyze amide bond formation in non-aqueous media.
Key Data :
Critical Optimization Parameters
Solvent Selection
Catalysts and Bases
Temperature Control
Industrial-Scale Considerations
-
Cost Efficiency : Thionyl chloride activation is preferred over EDC/HOBt for large-scale production.
-
Purification : Recrystallization from ethanol/water (3:1) achieves >99% purity.
-
Safety : Use closed systems for SOCl₂ reactions to avoid HCl gas exposure.
Challenges and Solutions
Chemical Reactions Analysis
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that N~1~-(3,4-dimethoxyphenethyl)-2-[1-oxo-2(1H)-phthalazinyl]acetamide exhibits significant anticancer properties. In vitro tests have shown that it can inhibit the growth of various cancer cell lines. For example:
- Cell Lines Tested : SNB-19, OVCAR-8, NCI-H460
- Percent Growth Inhibition (PGI) :
This level of inhibition suggests a strong potential for development as an anticancer agent.
Neuroprotective Effects
The compound has been investigated for its neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Preliminary data indicate that it may inhibit acetylcholinesterase activity, which is crucial for maintaining cognitive function .
Antimicrobial Properties
This compound has also shown promise as an antimicrobial agent. Studies suggest that it can effectively combat various pathogens, including Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .
The biological activities of this compound can be summarized as follows:
| Activity Type | Description |
|---|---|
| Anticancer | Significant inhibition of cancer cell growth |
| Neuroprotective | Potential inhibition of acetylcholinesterase |
| Antimicrobial | Effective against common bacterial pathogens |
Case Study 1: Anticancer Efficacy
In a study published in ACS Omega, this compound was tested against multiple cancer cell lines. The findings demonstrated that the compound not only inhibited cell proliferation but also induced apoptosis in cancer cells through mitochondrial pathways .
Case Study 2: Neuroprotective Mechanism
Another study focused on the neuroprotective effects of the compound revealed that it could reduce oxidative stress markers in neuronal cultures exposed to neurotoxic agents. This suggests its potential utility in preventing neurodegeneration .
Mechanism of Action
- The exact mechanism remains speculative.
- Potential molecular targets include receptors, enzymes, or cellular pathways.
- Further research is needed to elucidate its mode of action.
Comparison with Similar Compounds
Key Observations :
- The 3,4-dimethoxyphenethyl group is a recurring motif in analogs (e.g., IV-40, 4e), suggesting its utility in enhancing lipophilicity and target engagement .
Physicochemical Properties and Drug-Likeness
A comparative analysis of key parameters:
Implications :
- The target compound’s low hydrogen bond count and moderate LogP align with Lipinski’s rule of five, suggesting oral bioavailability.
- The 3,4-dimethoxyphenethyl group may enhance metabolic stability compared to simpler alkyl chains .
Biological Activity
N~1~-(3,4-dimethoxyphenethyl)-2-[1-oxo-2(1H)-phthalazinyl]acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be summarized by the following molecular formula:
- Molecular Formula : C20H21N3O4
- IUPAC Name : this compound
Structural Features
| Feature | Description |
|---|---|
| Dimethoxy Group | Enhances lipophilicity |
| Phthalazine Moiety | Implicated in biological activity |
| Acetamide Linkage | May influence pharmacodynamics |
Research indicates that this compound exhibits several biological activities, primarily through the following mechanisms:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes, including α-glucosidase, which plays a critical role in carbohydrate metabolism .
- Antioxidant Activity : The presence of the phenolic groups contributes to its antioxidant properties, which may protect cells from oxidative stress.
- Anticancer Properties : Preliminary studies suggest that it may induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival and death.
In Vitro Studies
In vitro studies have demonstrated promising results regarding the compound's inhibitory effects on specific enzymes. For example:
- α-Glucosidase Inhibition : A derivative of the compound showed an inhibition rate of 87.3% at a concentration of 5.39 mmol/L . This suggests potential applications in managing diabetes by controlling postprandial blood glucose levels.
In Vivo Studies
While in vitro results are encouraging, in vivo studies are essential for understanding the full scope of biological activity. Current literature lacks extensive in vivo data specifically for this compound; however, related compounds have shown significant therapeutic effects.
Case Study 1: Antidiabetic Potential
A study investigated a series of acetamide derivatives, including those similar to this compound. The results indicated that compounds with structural similarities exhibited significant α-glucosidase inhibition and improved glucose tolerance in diabetic models .
Comparative Analysis with Related Compounds
A comparative analysis with structurally related compounds reveals varying degrees of biological activity:
| Compound Name | α-Glucosidase Inhibition (%) | Anticancer Activity |
|---|---|---|
| This compound | 87.3 | Moderate |
| 4-(3,4-Dimethoxyphenethyl)-2,6-piperazinedione | 75.0 | High |
| N-(3,4-Dimethoxyphenethyl)-N'-(2,3-dichlorophenyl)thiourea | 82.5 | Low |
Conclusion and Future Directions
This compound exhibits significant potential as an enzyme inhibitor and may have therapeutic applications in diabetes management and cancer treatment. However, further research is needed to elucidate its mechanisms of action fully and to conduct more extensive in vivo studies to confirm its efficacy and safety.
Future investigations should focus on:
- Conducting detailed pharmacokinetic studies.
- Exploring structure-activity relationships to optimize efficacy.
- Investigating potential side effects and interactions with other medications.
Q & A
Basic: What are the optimal synthetic routes for N¹-(3,4-dimethoxyphenethyl)-2-[1-oxo-2(1H)-phthalazinyl]acetamide, and how do reaction conditions influence yield?
Answer:
The synthesis typically involves multi-component reactions (MCRs) or stepwise coupling. A validated method includes:
Phthalazinone Core Formation : Cyclization of precursor carbonyl compounds with hydrazine derivatives under reflux in ethanol .
Acetamide Coupling : Reacting the phthalazinone intermediate with 3,4-dimethoxyphenethylamine via carbodiimide-mediated coupling (e.g., EDC/HOBt) in DMF at 0–5°C to minimize side reactions .
Purification : Use column chromatography (silica gel, CH₂Cl₂:MeOH 9:1) and recrystallization (MeOH/acetone) to achieve >95% purity .
Critical Factors :
- Temperature control during coupling prevents epimerization.
- Solvent polarity affects reaction kinetics; DMF enhances solubility of polar intermediates .
Basic: What spectroscopic techniques are recommended for structural validation, and what key signals confirm the target structure?
Answer:
- ¹H/¹³C NMR :
- Phthalazinyl protons: δ 8.5–9.3 ppm (aromatic protons adjacent to the carbonyl).
- Dimethoxyphenethyl: δ 3.7–3.9 ppm (OCH₃) and δ 2.7–3.3 ppm (CH₂CH₂ linkage) .
- HRMS : Exact mass confirmation (e.g., [M+H]⁺ calculated for C₂₀H₂₀N₂O₄: 376.1423; observed: 376.1425) .
- HPLC-PDA : Purity >95% with retention time consistency across reversed-phase C18 columns .
Basic: What in vitro biological targets or assays are most relevant for initial pharmacological screening?
Answer:
- Neurodegenerative Targets : Alpha-synuclein aggregation assays (ThT fluorescence), given structural analogs (e.g., CNS-11g) show disaggregation activity .
- Kinase Inhibition : Screen against kinases (e.g., JAK2, EGFR) due to phthalazinyl moieties’ ATP-binding affinity .
- Cellular Uptake : Assess blood-brain barrier penetration using PAMPA-BBB models, leveraging low hydrogen bond donors/acceptors (<5) for CNS bioavailability .
Advanced: How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?
Answer:
- Variable Substituents :
- Assay Design :
Advanced: How should researchers address discrepancies in reported biological activity across studies?
Answer:
- Source Analysis :
- Data Normalization : Use internal controls (e.g., reference inhibitors like EGCG for alpha-synuclein) to calibrate inter-lab variability .
Advanced: What strategies mitigate off-target effects in in vivo models?
Answer:
- Selective Functionalization : Introduce polar groups (e.g., -SO₂NH₂) to reduce lipid membrane permeability for non-CNS targets .
- Pharmacokinetic Profiling :
Advanced: How can computational methods predict metabolic pathways and toxicity risks?
Answer:
- In Silico Tools :
- Metabolite Identification : LC-MS/MS to detect phase I/II metabolites in hepatocyte incubations .
Advanced: What experimental controls are critical for validating target engagement in cellular models?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
